

The Advent of RED19: A Paradigm Shift in Cost-Effective FGF19 Signaling Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RED 19**

Cat. No.: **B1170737**

[Get Quote](#)

In the competitive landscape of drug discovery and academic research, the economic and performance efficiencies of molecular tools are paramount. For scientists investigating the FGF19 signaling pathway, a critical regulator of metabolic processes and a key player in liver cancer, the choice of a potent and selective inhibitor is a crucial decision.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This guide introduces RED19, a novel and hypothetical inhibitor of the FGF19/FGFR4 axis, and provides a comprehensive cost-effectiveness analysis against current market alternatives.

Introduction to RED19 and Its Alternatives

The Fibroblast Growth Factor 19 (FGF19) signaling cascade, primarily mediated through its receptor FGFR4 and co-receptor β -Klotho, is a vital pathway in cellular proliferation, metabolism, and differentiation.[\[1\]](#)[\[3\]](#)[\[6\]](#) Dysregulation of this pathway is a known oncogenic driver in hepatocellular carcinoma (HCC).[\[3\]](#)[\[5\]](#) Consequently, the development of specific inhibitors is of significant interest.

This guide compares the hypothetical RED19 to three prominent FGFR4 inhibitors currently used in research: Fisogatinib (BLU-554), Infigratinib (BGJ398), and H3B-6527. These small molecule inhibitors are instrumental in elucidating the therapeutic potential of targeting the FGF19/FGFR4 pathway.[\[1\]](#)[\[3\]](#)

Performance and Cost-Effectiveness Analysis

The efficacy of a kinase inhibitor is primarily determined by its potency (commonly measured as the half-maximal inhibitory concentration, IC₅₀) and its selectivity for the target kinase over

others. A lower IC50 value indicates higher potency. Cost-effectiveness, however, must consider both performance and the cost per unit of research.

For the purpose of this guide, we have assigned a competitive price to the hypothetical RED19 to illustrate its potential as a cost-effective option. The prices for the alternative inhibitors are based on currently available information for research-grade compounds.

Table 1: Inhibitor Performance and Cost Comparison

Inhibitor	Target	IC50 (FGFR4)	Selectivity over FGFR1-3	Purity	Price (per 10mg)
RED19 (Hypothetical)	FGFR4	3 nM	>300-fold	>99%	\$180
Fisogatinib (BLU-554)	FGFR4	5 nM ^{[7][8][9]} ^[10]	>120-fold (624-2203 nM for FGFR1-3) ^[7] ^{[10][11][12]}	>99%	~\$220 - \$271 ^{[7][11]}
Infigratinib (BGJ398)	Pan-FGFR	60 nM ^{[7][13]}	Low (0.9-1.4 nM for FGFR1-3) ^[7] ^[13]	>99%	~\$23,780 (for 42 capsules, clinical price)
H3B-6527	FGFR4	<1.2 nM ^[14] ^[15]	>250-fold (320-1290 nM for FGFR1-3) ^[14] ^[15]	>98%	~\$1781 (for 50mg) ^[16]

Note: The price for Infigratinib is based on its clinical formulation and is significantly higher than typical research-grade compounds. Research-use-only pricing may vary. Prices for all compounds are subject to change and may differ between suppliers.

Table 2: Cost-Effectiveness Analysis

To provide a clearer picture of the financial implications of choosing an inhibitor, the following table estimates the cost per experiment based on a typical in vitro assay requiring a 10 μ M final concentration in a 1 mL volume.

Inhibitor	Molecular Weight	Cost per mg	Amount for 1mL of 10mM Stock	Cost of 10mM Stock	Cost per Experiment (10 μ M)
RED19 (Hypothetical)	~500 g/mol	\$18.00	5 mg	\$90.00	\$0.09
Fisogatinib (BLU-554)	503.38 g/mol [10]	~\$24.50	5.03 mg	~\$123.24	~\$0.12
Infigratinib (BGJ398)	560.67 g/mol	High (N/A for research)	5.61 mg	N/A	N/A
H3B-6527	629.54 g/mol [16]	~\$35.62	6.30 mg	~\$224.41	~\$0.22

Calculations are estimates and will vary based on experimental conditions and supplier pricing.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard protocols for key assays used to evaluate the efficacy of FGF19/FGFR4 inhibitors.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[17][18][19]

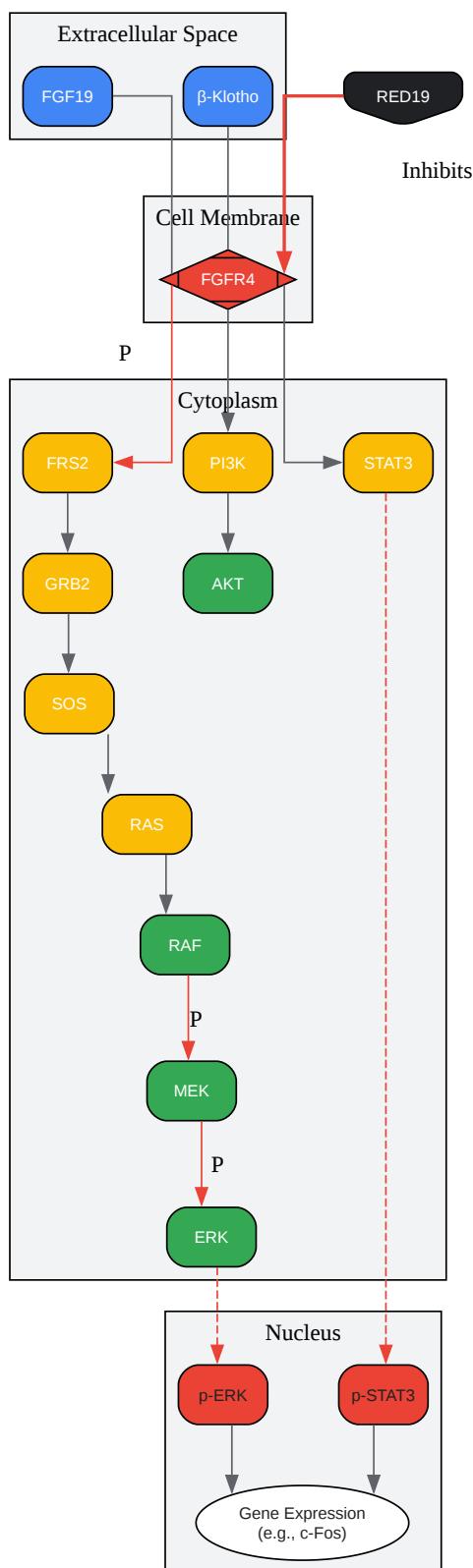
- Cell Plating: Seed cells (e.g., FGF19-expressing HCC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with varying concentrations of the FGFR4 inhibitor (e.g., RED19, Fisogatinib) and a vehicle control (e.g., DMSO) for 72 hours.

- MTT Addition: Add 10 μ L of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18][19]
- Formazan Solubilization: Remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[19]
- Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[17]

Western Blot Analysis of ERK Phosphorylation

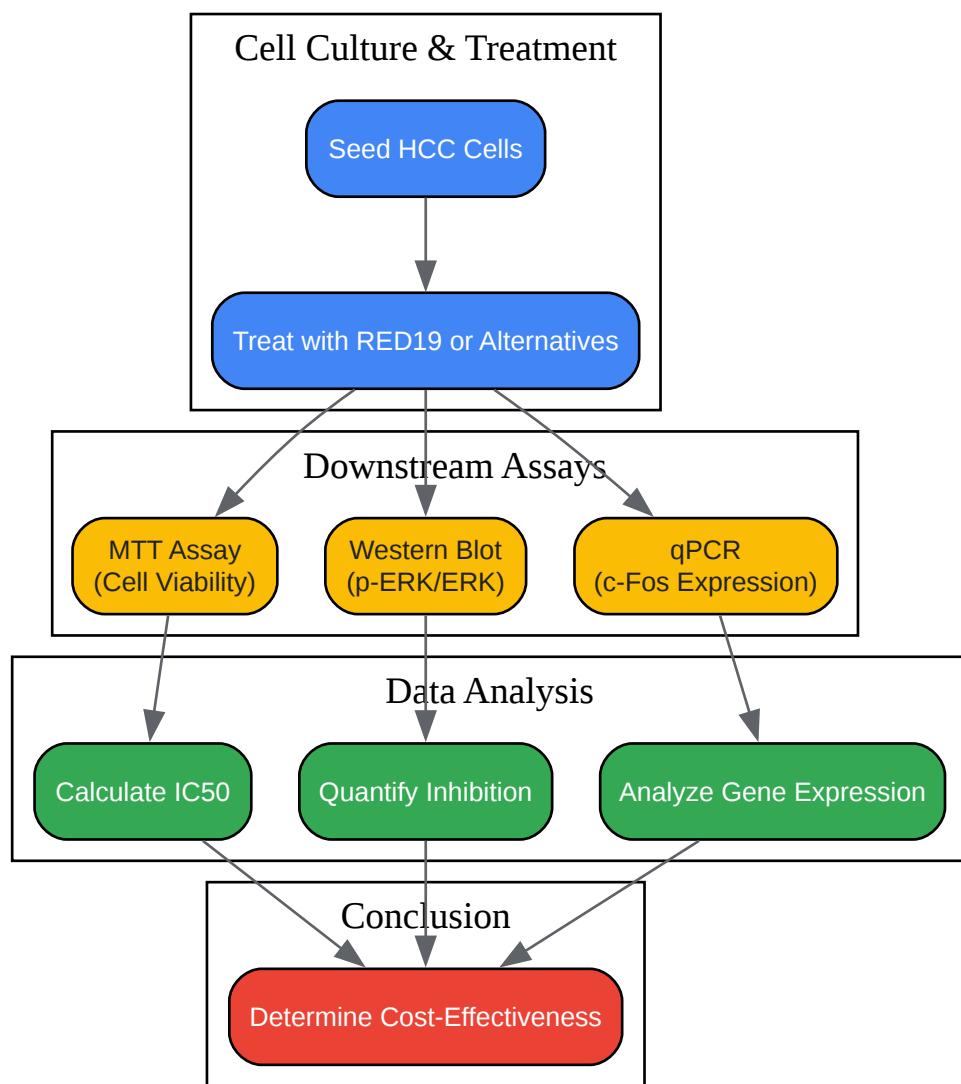
Western blotting is used to detect the phosphorylation status of downstream signaling proteins like ERK, providing a measure of pathway inhibition.[20][21][22]

- Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μ g) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[21][23]
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate. [21]
- Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK to determine the extent of inhibition.[20]


Quantitative PCR (qPCR) for c-Fos Expression

qPCR can be used to measure changes in the expression of target genes, such as c-Fos, which is downstream of the MAPK/ERK pathway.

- RNA Extraction: Treat cells with the inhibitor, then extract total RNA using a suitable kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA, and specific primers for c-Fos and a housekeeping gene (e.g., GAPDH).[24][25]
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta Ct$ method to determine the relative fold change in c-Fos expression following inhibitor treatment.


Visualizing Molecular Pathways and Workflows

Diagrams are invaluable for understanding complex biological systems and experimental designs.

[Click to download full resolution via product page](#)

Caption: FGF19 Signaling Pathway and the inhibitory action of RED19.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating FGF19/FGFR4 inhibitor efficacy.

Conclusion

The selection of a research tool is a multifaceted decision that balances performance, cost, and the specific requirements of the experimental setup. While Fisogatinib and H3B-6527 offer high potency and selectivity for FGFR4, their cost can be a significant factor for many laboratories. The hypothetical RED19, with its competitive efficacy and lower price point, represents a compelling alternative that could enable more extensive and cost-effective research into the FGF19 signaling pathway. By providing robust and well-defined experimental protocols, this

guide aims to empower researchers to make informed decisions and advance our understanding of this critical biological system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrupting the FGF19-FGFR4 Axis to Therapeutically Disrupt Cancer Progression | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
- 6. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fisogatinib | FGFR | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Selleck Chemical LLC Fisogatinib (BLU-554) 5mg 1707289-21-1, Quantity: | Fisher Scientific [fishersci.com]
- 13. ado0q.com [ado0q.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. H3B-6527 - MedChem Express [bioscience.co.uk]
- 17. MTT assay protocol | Abcam [abcam.com]

- 18. merckmillipore.com [merckmillipore.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sinobiological.com [sinobiological.com]
- 25. origene.com [origene.com]
- To cite this document: BenchChem. [The Advent of RED19: A Paradigm Shift in Cost-Effective FGF19 Signaling Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170737#red-19-cost-effectiveness-analysis-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

